molecular formula C14H14N2O2 B2614536 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-3-yl)methanone CAS No. 2034377-58-5

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-3-yl)methanone

Cat. No. B2614536
CAS RN: 2034377-58-5
M. Wt: 242.278
InChI Key: UMVVIEDXJNYDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-3-yl)methanone, also known as THP-IND or THP-IM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the THP family of compounds, which are known for their unique chemical structures and diverse biological activities. In

Scientific Research Applications

Stereoselective Synthesis and Transformations Research has demonstrated the utility of bicyclic β-lactams, closely related to the structure of the compound , as starting products for synthesizing complex molecular structures. For instance, Mollet et al. (2012) explored the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, highlighting their significance in drug design due to their promising compounds within the field (Mollet, D’hooghe, & Kimpe, 2012).

Photoinduced Molecular Transformations The photochemistry of oximes, closely related to the compound in discussion, has shown interesting results in producing isomeric lactams, as demonstrated by Suginome et al. (1991). This study provides insights into the synthetic utility of photochemical nitrogen insertion into bicyclo[2.2.1]heptanones, suggesting applications in creating novel organic compounds (Suginome, Furukawa, & Orito*, 1991).

Conformationally Restricted Nonchiral Pipecolic Acid Analogues Radchenko et al. (2009) reported on the practical syntheses of conformationally restricted pipecolic acid analogues, including 2-azabicyclo compounds. These syntheses yield compounds useful for exploring biological activities and could be beneficial in drug discovery (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).

Chemistry of Hexahydropyrrolo[2,3-b]indoles Crich and Banerjee (2007) discussed the stereoselective formation of hexahydropyrrolo[2,3-b]indoles from tryptamine derivatives, showing the relevance of such structures in synthesizing amino acids and alkaloids. This research underscores the potential of bicyclic compounds in peptide engineering and the design of peptidomimetic drugs (Crich & Banerjee, 2007).

properties

IUPAC Name

1H-indol-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(16-7-10-5-9(16)8-18-10)12-6-15-13-4-2-1-3-11(12)13/h1-4,6,9-10,15H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVVIEDXJNYDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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